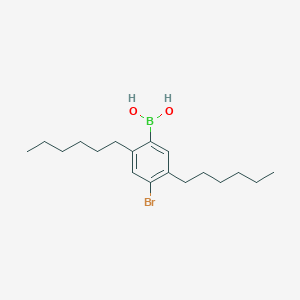
4-Bromo-9,9-dimethyl-9H-xanthene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-9,9-dimethyl-9H-xanthene is a brominated derivative of xanthene, a heterocyclic compound. It is characterized by the presence of a bromine atom at the 4th position and two methyl groups at the 9th position of the xanthene core. This compound is a white to pale yellow solid, insoluble in water but soluble in many organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-9,9-dimethyl-9H-xanthene typically involves the bromination of 9,9-dimethylxanthene. The reaction is carried out using bromine or brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride or chloroform . The reaction conditions often require refluxing the mixture to ensure complete bromination.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and efficient brominating agents to ensure high yield and purity. The reaction is monitored using techniques like gas chromatography to ensure the desired product is obtained.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-9,9-dimethyl-9H-xanthene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction Reactions: The xanthene core can undergo oxidation to form xanthone derivatives, while reduction reactions can modify the bromine substituent.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium amide or thiourea, typically in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction Reactions: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Major Products:
Substitution Products: Depending on the nucleophile, products can include 4-amino-9,9-dimethyl-9H-xanthene or 4-thio-9,9-dimethyl-9H-xanthene.
Oxidation Products: Xanthone derivatives with various functional groups.
Reduction Products: Dehalogenated xanthene derivatives.
Scientific Research Applications
4-Bromo-9,9-dimethyl-9H-xanthene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromo-9,9-dimethyl-9H-xanthene is primarily related to its ability to interact with biological molecules. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to various molecular targets. The xanthene core can undergo redox reactions, impacting cellular oxidative stress pathways .
Comparison with Similar Compounds
9,9-Dimethylxanthene: Lacks the bromine substituent, making it less reactive in substitution reactions.
4,5-Dibromo-9,9-dimethyl-9H-xanthene: Contains an additional bromine atom, leading to different reactivity and applications.
4-Bromo-2,7-di-tert-butyl-9,9-dimethyl-9H-xanthene: Contains tert-butyl groups, affecting its steric and electronic properties.
Uniqueness: 4-Bromo-9,9-dimethyl-9H-xanthene is unique due to its specific substitution pattern, which imparts distinct reactivity and potential applications in various fields. Its bromine substituent allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
4-bromo-9,9-dimethylxanthene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO/c1-15(2)10-6-3-4-9-13(10)17-14-11(15)7-5-8-12(14)16/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFPXTVDRWNPSQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C(=CC=C2)Br)OC3=CC=CC=C31)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 1,4,5,6-tetrahydrocyclopenta[b]pyrrole-5-carboxylate](/img/structure/B13359225.png)


![5-acetyl-2-(ethylsulfanyl)-6-methyl-4-[(E)-2-phenylethenyl]nicotinonitrile](/img/structure/B13359253.png)





![6-(2,3-Dimethoxyphenyl)-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13359285.png)
![3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13359293.png)


![Methyl 2-({[2-(formylamino)-2-adamantyl]carbonyl}amino)benzoate](/img/structure/B13359322.png)
